[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
描述
[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS: 1261231-51-9) is a piperidine-derived compound with a molecular weight of 258.77 g/mol . Structurally, it features a 3-fluorobenzyl group attached to the nitrogen at the 1-position of the piperidine ring and a methylamine substituent at the 4-position. This compound is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system receptors or enzymes .
Structure
3D Structure of Parent
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBARDEHSMKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Introduction
[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a 3-fluorobenzyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.77 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClFN₂ |
| Molecular Weight | 258.77 g/mol |
| CAS Number | 893755-07-2 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests have demonstrated that certain piperidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substituents have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the structural modifications in piperidine derivatives can enhance their antibacterial properties.
Anticancer Potential
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. Research indicates that these compounds may induce apoptosis in cancer cells and exhibit cytotoxic effects.
Case Study: Cytotoxicity in Cancer Cell Lines
A study focused on a series of piperidine derivatives revealed that some exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The derivatives demonstrated IC50 values indicating significant antiproliferative activity, suggesting their potential as anticancer agents .
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their neuropharmacological effects, particularly in relation to neurotransmitter systems. The structural features of this compound may allow it to interact with receptors involved in mood regulation and cognitive functions.
Mechanism of Action
The proposed mechanism involves modulation of neurotransmitter levels such as serotonin and dopamine, which could lead to anxiolytic or antidepressant effects. Further research is needed to elucidate these pathways in detail.
科学研究应用
Medicinal Chemistry
Compound 1 has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems.
Case Study: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the binding affinity of compound 1 to dopamine receptors. Results indicated that it exhibited selective binding to D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. This selectivity may lead to fewer side effects compared to non-selective dopamine agonists .
Drug Development
The compound is also being evaluated as a lead candidate in drug development pipelines targeting various conditions, including anxiety and depression. Its ability to modulate serotonin and norepinephrine levels presents a promising avenue for antidepressant therapies.
Case Study: Antidepressant Activity
Research conducted by pharmaceutical scientists demonstrated that compound 1 showed significant antidepressant-like effects in animal models. The study utilized standard behavioral tests such as the forced swim test and the tail suspension test, revealing that compound 1 significantly reduced immobility time, indicating enhanced mood .
Synthetic Chemistry
In synthetic chemistry, compound 1 serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it easily for various applications.
Example: Synthesis of Derivatives
A recent publication outlined a synthetic route involving compound 1 as a precursor for creating novel piperidine derivatives with enhanced pharmacological profiles. These derivatives are being tested for improved efficacy against specific targets in cancer therapy .
相似化合物的比较
Table 1: Key Structural and Pharmacological Comparisons
准备方法
Boc-Protected Piperidine Intermediate Route
A widely adopted strategy involves using tert-butoxycarbonyl (Boc) protection to prevent over-alkylation of the piperidine nitrogen.
Step 1: Synthesis of Boc-Protected 4-Aminopiperidine
4-Amino-1-Boc-piperidine is prepared via Boc protection of commercially available 4-aminopiperidine. Reaction conditions:
Step 2: N-Benzylation with 3-Fluorobenzyl Bromide
The Boc-protected intermediate undergoes benzylation under mild conditions:
Step 3: Deprotection and Hydrochloride Salt Formation
Boc removal is achieved via acidolysis:
-
Reagents : Methanolic HCl (3N, 0.5–1.0 mL), stirred overnight.
-
Isolation : Evaporation under reduced pressure yields the crude amine, which is recrystallized from ethanol/ethyl acetate to afford the hydrochloride salt.
Critical Data :
Reductive Amination Approach
An alternative route employs reductive amination to install the methylamine group post-benzylation.
Step 1: Synthesis of 1-(3-Fluorobenzyl)piperidin-4-one
Step 2: Reductive Amination with Methylamine
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Scale-Up Considerations and Industrial Relevance
Solvent Optimization
Large-scale synthesis substitutes DCM with toluene to reduce environmental impact, albeit with longer reaction times (24 hours).
Crystallization Techniques
Patent WO2016170545A1 highlights solvent-anti-solvent crystallization using methanol/water mixtures to improve yield (80–85%) and polymorph control.
Challenges and Mitigation Strategies
常见问题
Basic Questions
Q. What are the key synthetic routes for [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution between 3-fluoro-benzyl halides (e.g., 3-fluoro-benzyl chloride) and methylamine-functionalized piperidine precursors. Key steps include:
- Alkylation : Reacting piperidin-4-yl-methyl-amine with 3-fluoro-benzyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux .
- Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to enhance solubility and stability .
- Optimization : Parameters include temperature control (40–60°C), solvent choice (DMF for faster kinetics), and purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound validated?
- Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl group integration, fluorine coupling) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClFN) .
- X-ray Crystallography : For definitive confirmation of stereochemistry and salt formation (if crystalline) .
Q. What physicochemical properties are critical for handling this compound in research?
- Answer : Key properties include:
| Property | Value/Description | Reference |
|---|---|---|
| Solubility | Soluble in water (hydrochloride salt), DMSO, methanol | |
| Melting Point | ~200–220°C (decomposes) | |
| Stability | Hygroscopic; store under inert gas |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, benzyl substituents) influence its biological activity?
- Answer :
- Fluorine Effects : The 3-fluoro substituent on the benzyl group enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration .
- Benzyl Group : Substitution at the 3-position may sterically hinder receptor binding compared to 4-fluoro analogs, requiring SAR studies via competitive binding assays .
- Methodology : Compare IC values against related compounds (e.g., 4-fluoro or trifluoromethyl analogs) using receptor-binding assays .
Q. What analytical methods are recommended for quantifying impurities or degradation products?
- Answer :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detect degradation products (e.g., free amine or dehalogenated byproducts) via MS/MS .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/alkaline conditions to identify labile functional groups .
Q. How can contradictions in reported pharmacological data (e.g., receptor affinity vs. functional activity) be resolved?
- Answer :
- Functional Assays : Use cell-based assays (e.g., cAMP modulation for GPCR targets) alongside radioligand binding to distinguish binding affinity from efficacy .
- Computational Docking : Model interactions with receptor active sites (e.g., serotonin or dopamine receptors) to explain discrepancies in activity .
Q. What strategies are effective for studying its metabolism and pharmacokinetics in preclinical models?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
- In Vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS analysis of half-life, bioavailability, and brain penetration .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., σ-1 or 5-HT receptors) to identify key binding residues .
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with activity data to predict optimal modifications .
Data Contradictions and Resolution
- Example : If a study reports high receptor affinity but low functional activity, validate using:
- Orthosteric vs. Allosteric Binding : Radioligand displacement assays with labeled agonists/antagonists .
- Cell Signaling Pathways : Measure downstream effectors (e.g., β-arrestin recruitment) to confirm signaling bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
